molecular formula C24H23N3O5S B2770245 N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922061-70-9

N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Cat. No. B2770245
CAS RN: 922061-70-9
M. Wt: 465.52
InChI Key: HPEIVIQJQOIZNT-UHFFFAOYSA-N
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Description

“N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The variables R1-R4, n, and L are defined in the patent . The patent also provides methods of synthesizing compounds of this formula .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . It contains rings of more than six members having one nitrogen atom and one sulfur atom as the only ring hetero atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The patent provides a detailed description of these reactions .

Scientific Research Applications

Antimicrobial Potential

Indole-based compounds often possess antimicrobial properties. While specific studies on our compound are scarce, related derivatives have shown activity against bacteria such as Staphylococcus aureus , Escherichia coli , Pseudomonas aeruginosa , and Streptococcus pyogenes .

Anti-HIV Activity

Researchers synthesized (Z)-(4-((2-chloroquinolin-3-yl)methylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)substituted carbamic derivatives containing an imidazole moiety. These compounds were evaluated for their anti-HIV activity against both HIV-1 (IIIB) and HIV-2 (ROD) strains. While our compound isn’t directly mentioned, it belongs to the same class of molecules .

Anticancer Potential

Indole derivatives have been explored extensively in cancer research. Although no direct evidence exists for our compound, its structural complexity suggests it could be a valuable candidate for further investigation.

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders .

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptors and exerting its normal effects. This inhibition alters the normal functioning of the neural pathways where these receptors are present .

Biochemical Pathways

The inhibition of Dopamine D2 receptors affects several biochemical pathways. Most notably, it impacts the dopaminergic pathways in the brain, which are involved in a variety of functions including reward, motivation, and the regulation of mood . The alteration of these pathways can lead to changes in behavior and mood .

Result of Action

The inhibition of Dopamine D2 receptors by this compound can result in a variety of effects at the molecular and cellular level. It can lead to changes in neural signaling and neurotransmitter release, potentially affecting behavior and mood . The compound may be used for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Future Directions

The future directions for research on this compound could include further exploration of its potential uses in treating central nervous system disorders . Additionally, more research could be done to fully understand its physical and chemical properties .

properties

IUPAC Name

N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-3-6-23(28)25-16-9-12-18(13-10-16)33(30,31)26-17-11-14-21-19(15-17)24(29)27(2)20-7-4-5-8-22(20)32-21/h4-5,7-15,26H,3,6H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEIVIQJQOIZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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